5-(Dimethylamino)naphthalene-1-sulfonic acid
Overview
Description
5-(Dimethylamino)-1-naphthalenesulfonic acid, commonly known as dansyl acid, is a fluorescent compound widely used in biochemical and analytical chemistry. It is known for its ability to form highly fluorescent derivatives when it reacts with primary and secondary amines. This property makes it an invaluable tool in the identification and quantification of amino acids, peptides, and proteins .
Mechanism of Action
Target of Action
The primary targets of 5-(Dimethylamino)naphthalene-1-sulfonic acid, also known as Dansyl Acid, are Prothrombin and Coagulation factor VII . These proteins play crucial roles in the blood coagulation process, which is essential for preventing excessive bleeding following injuries.
Mode of Action
It is known that the compound can react with primary amino groups in both aliphatic and aromatic amines to produce stable blue- or blue-green–fluorescent sulfonamide adducts . This property makes it useful in protein analysis and FRET detection .
Pharmacokinetics
It is known that the compound is a small molecule , which typically allows for good absorption and distribution throughout the body. The impact of these properties on the bioavailability of Dansyl Acid is currently unknown.
Result of Action
Its ability to form fluorescent adducts with amines suggests that it could be used tovisualize and track the movement of these molecules in cells .
Action Environment
The action of Dansyl Acid can be influenced by environmental factors. For instance, it is known to be unstable in dimethyl sulfoxide , suggesting that the choice of solvent can significantly impact its stability and efficacy. Additionally, it is recommended to store the compound at 4°C and protect it from light to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylamino)-1-naphthalenesulfonic acid typically involves the sulfonation of 5-(dimethylamino)naphthalene. The process begins with the nitration of naphthalene, followed by reduction to form 5-amino-1-naphthol. This intermediate is then subjected to dimethylation to yield 5-(dimethylamino)-1-naphthol, which is subsequently sulfonated to produce 5-(dimethylamino)-1-naphthalenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of 5-(dimethylamino)-1-naphthalenesulfonic acid is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, and the reaction is typically conducted at elevated temperatures to facilitate the sulfonation reaction .
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-1-naphthalenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: It reacts with primary and secondary amines to form fluorescent derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Dansyl Chloride: A common reagent used for the derivatization of amines.
Acetone: Often used as a solvent in the preparation of dansyl derivatives.
Mild Acidic or Basic Conditions: These conditions are typically employed to facilitate the reaction between dansyl acid and amines.
Major Products Formed
The major products formed from the reactions of 5-(dimethylamino)-1-naphthalenesulfonic acid are fluorescent derivatives of amino acids, peptides, and proteins. These derivatives are highly fluorescent and can be easily detected and quantified using various analytical techniques .
Scientific Research Applications
5-(Dimethylamino)-1-naphthalenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the identification and quantification of amino acids and peptides.
Biology: Employed in the study of protein structure and function, as well as in the labeling of biomolecules for fluorescence microscopy.
Medicine: Utilized in diagnostic assays and the development of fluorescent probes for medical imaging.
Industry: Applied in the production of fluorescent dyes and markers for various industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 5-(Dimethylamino)-2-naphthalenesulfonic acid
- Naphthalene-1-sulfonic acid
- Naphthalene-2-sulfonic acid
Uniqueness
5-(Dimethylamino)-1-naphthalenesulfonic acid is unique due to its strong fluorescence properties and its ability to form stable fluorescent derivatives with amines. This makes it particularly useful in applications requiring high sensitivity and specificity, such as the identification and quantification of biomolecules .
Properties
IUPAC Name |
5-(dimethylamino)naphthalene-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-13(2)11-7-3-6-10-9(11)5-4-8-12(10)17(14,15)16/h3-8H,1-2H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEQQKBWUHCIOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063383 | |
Record name | 1-Naphthalenesulfonic acid, 5-(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4272-77-9 | |
Record name | Dansyl acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4272-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dansyl acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004272779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenesulfonic acid, 5-(dimethylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthalenesulfonic acid, 5-(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(dimethylamino)naphthalene-1-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.062 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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